1,3-Dimethyl-5-pyrazolone

Catalog No.
S702628
CAS No.
2749-59-9
M.F
C5H8N2O
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-5-pyrazolone

CAS Number

2749-59-9

Product Name

1,3-Dimethyl-5-pyrazolone

IUPAC Name

2,5-dimethyl-4H-pyrazol-3-one

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3H2,1-2H3

InChI Key

NDELSWXIAJLWOU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)C

Synonyms

2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one; 1,3-Dimethyl-5-pyrazolinone; 1,3-Dimethyl-5-pyrazolone; NSC 304

Canonical SMILES

CC1=NN(C(=O)C1)C
  • Medicinal Chemistry

    Pyrazolones possess a range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties []. Some well-known pyrazolone derivatives include medications like metamizole and dipyrone used for pain relief []. Research efforts have focused on designing new pyrazolone-based drugs with improved potency and reduced side effects []. However, there's no current literature specifically mentioning 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one in this context.

  • Organic Synthesis

    The pyrazolone ring structure is a valuable intermediate for the synthesis of more complex molecules []. Studies have explored using pyrazolones as building blocks for the creation of various heterocyclic compounds with potential applications in pharmaceuticals and functional materials []. Again, there is a lack of information regarding the specific use of 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one in organic synthesis.

  • Material Science

    Certain pyrazolone derivatives exhibit interesting properties like photoluminescence and thermochromism []. Research is ongoing to explore pyrazolones for applications in optoelectronic devices and sensors []. As with the previous sections, there are currently no documented applications of 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one in material science.

1,3-Dimethyl-5-pyrazolone is an organic compound with the molecular formula C5H8N2OC_5H_8N_2O and a molecular weight of approximately 112.13 g/mol. It is also known by its IUPAC name, 2,5-dimethyl-4H-pyrazol-3-one. This compound appears as a white to light red crystalline powder and is soluble in water at a concentration of 1,500 g/L at 27 °C . The compound features a pyrazolone ring, which is characteristic of many biologically active compounds.

As research on this specific compound is limited, its mechanism of action is unknown. However, other pyrazolones are known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators [].

  • Mild to moderate toxicity [].
  • Skin and eye irritation [].
Typical of pyrazolone derivatives. It can undergo:

  • Alkylation Reactions: Reacting with alkylating agents to form more complex structures.
  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.
  • Hydrolysis: In the presence of acids or bases, it can hydrolyze to yield different products.

These reactions make it useful in synthetic organic chemistry for creating diverse chemical entities .

1,3-Dimethyl-5-pyrazolone exhibits notable biological activities. It has been studied for its potential:

  • Antioxidant Properties: The compound has shown effectiveness in scavenging free radicals, which may contribute to its protective effects against oxidative stress .
  • Anticancer Activity: Research indicates that derivatives of pyrazolone compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
  • Analytical

Several methods are employed for synthesizing 1,3-Dimethyl-5-pyrazolone:

  • Condensation of Hydrazine and Acetylacetone: This method involves the reaction of hydrazine with acetylacetone under acidic conditions.
  • Alkylation of Pyrazolone Derivatives: The compound can be synthesized by reacting 1-phenyl-3-methyl-5-pyrazolone with dimethyl sulfate or other alkylating agents in the absence of solvents at elevated temperatures .
  • Cyclization Reactions: Various cyclization methods can be adapted to create substituted pyrazolone derivatives.

These methods allow for the production of high-purity 1,3-Dimethyl-5-pyrazolone suitable for various applications .

1,3-Dimethyl-5-pyrazolone finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and as a potential therapeutic agent due to its biological activities.
  • Analytical Chemistry: Employed as a reagent for carbohydrate analysis and derivatization techniques.
  • Agricultural Chemistry: Investigated for use in agrochemicals due to its potential biological activity against pests and pathogens .

Studies on interaction mechanisms involving 1,3-Dimethyl-5-pyrazolone have focused on:

  • Complex Formation: Investigating how it interacts with metal ions to form stable complexes that may exhibit enhanced biological activities.
  • Biological Interactions: Research has explored its interactions with cellular components, particularly regarding its antioxidant properties and effects on cell viability under oxidative stress conditions .

These studies are essential for understanding the full potential and safety profile of this compound.

Several compounds share structural similarities with 1,3-Dimethyl-5-pyrazolone. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
1-Phenyl-3-methyl-5-pyrazoloneC10H10N2OKnown for its use in carbohydrate analysis.
4-Methyl-1H-pyrazoleC4H6N2Exhibits different reactivity patterns and uses.
3-Methyl-1-phenyl-2-pyrazolinC10H11N2ODisplays distinct biological activities.

Uniqueness of 1,3-Dimethyl-5-pyrazolone

What sets 1,3-Dimethyl-5-pyrazolone apart from these similar compounds is its specific structural configuration that allows it to participate effectively in both synthetic and biological processes. Its unique pyrazolone ring contributes to its reactivity and biological activity profile, making it a valuable compound in research and application contexts.

Classical Cyclization Approaches Using Hydrazine Derivatives

The classical synthesis of 1,3-dimethyl-5-pyrazolone involves the cyclization of β-ketoesters with hydrazine derivatives. Ethyl acetoacetate and methyl hydrazine react under reflux conditions in ethanol or methanol, yielding the target compound via a Knorr-type condensation mechanism. Key steps include:

  • Nucleophilic attack: The hydrazine’s amino group attacks the carbonyl carbon of the β-ketoester.
  • Cyclization: Intramolecular dehydration forms the pyrazolone ring.
  • Tautomerization: The product exists in equilibrium between keto and enol forms, depending on solvent polarity.

Reaction Conditions:

  • Temperature: 70–80°C
  • Solvent: Ethanol or methanol
  • Yield: 66–100%

Recent optimizations have reduced reaction times from 16 hours to 1.5 hours using solvent-free protocols.

Physical Description

DryPowde

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (24.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (75.56%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2749-59-9

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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